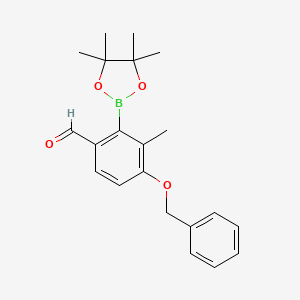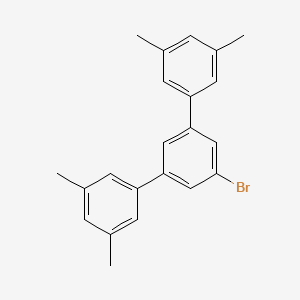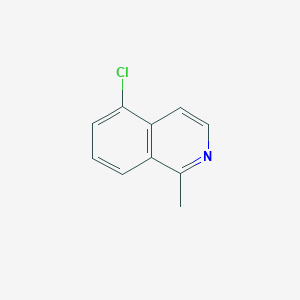
Methyl 3-(2-bromothiophen-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-bromothiophen-3-yl)propanoate is an organic compound with the molecular formula C8H9BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(2-bromothiophen-3-yl)propanoate can be synthesized through several methods. One common approach involves the bromination of thiophene derivatives followed by esterification. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The resulting brominated thiophene is then reacted with methyl 3-bromopropionate under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-bromothiophen-3-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-bromothiophen-3-yl)propanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of Methyl 3-(2-bromothiophen-3-yl)propanoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects. The exact pathways and targets would vary based on the specific compounds derived from it .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-bromopropionate: A simpler ester with similar reactivity but lacking the thiophene ring.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
2-Bromothiophene: A brominated thiophene without the ester group.
Uniqueness
Methyl 3-(2-bromothiophen-3-yl)propanoate is unique due to the combination of the bromine atom and the ester group attached to the thiophene ring. This structure allows for diverse reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C8H9BrO2S |
|---|---|
Molekulargewicht |
249.13 g/mol |
IUPAC-Name |
methyl 3-(2-bromothiophen-3-yl)propanoate |
InChI |
InChI=1S/C8H9BrO2S/c1-11-7(10)3-2-6-4-5-12-8(6)9/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
PSBIBBOATMTNPG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=C(SC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




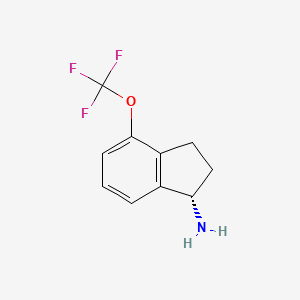
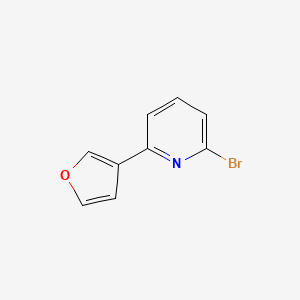

![(R)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B15222572.png)
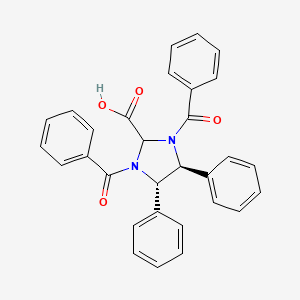

![tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15222595.png)


